![molecular formula C17H19BrO4 B2531484 Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384368-37-0](/img/structure/B2531484.png)

Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

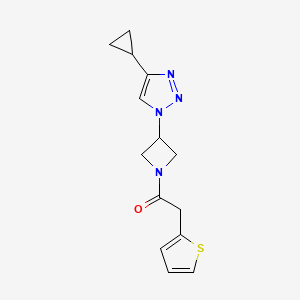

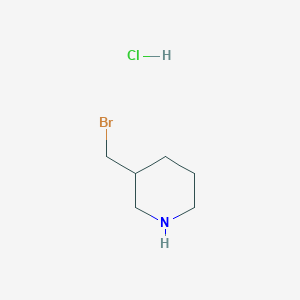

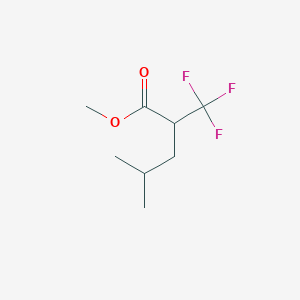

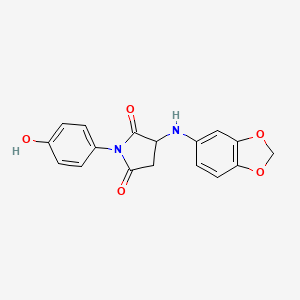

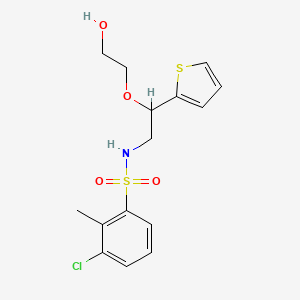

Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H19BrO4 and its molecular weight is 367.239. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives

A study by Mubarak et al. (2007) introduced various benzofuran derivatives, highlighting their synthesis and in vitro anti-HIV activities. One derivative demonstrated the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, showcasing potential applications in antiviral research M. Mubarak, Kifah S. M. Salih, M. T. Ayoub, Haythem A. Saadeh, N. Al-Masoudi, 2007.

First Synthesis of 2-(Benzofuran-2-yl)-6,7-methylene Dioxyquinoline-3-carboxylic Acid Derivatives

Gao et al. (2011) described an efficient synthesis method for novel methylenedioxy-bearing benzofuran-quinoline derivatives. These compounds were synthesized via a one-pot reaction, indicating potential for diverse medicinal chemistry applications W. Gao, J. Liu, Yun Jiang, Yang Li, 2011.

Biological Activities

Synthesis and Cholinesterase Inhibitory Activity of New 2-Benzofuran Carboxamide-Benzylpyridinum Salts

Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. Some of these compounds showed potent inhibitory effects on butyrylcholinesterase and Aβ self-aggregation, suggesting their relevance in Alzheimer's disease research Fahimeh Abedinifar, S. M. F. Farnia, M. Mahdavi, H. Nadri, Alireza Moradi, Jahan B. Ghasemi, T. Küçükkılınç, Loghman Firoozpour, A. Foroumadi, 2018.

Synthetic Applications of Aryl Radical Building Blocks for Cyclisation onto Azoles

This study by Allin et al. (2005) explored the use of aryl radical building blocks in radical cyclisation reactions to synthesize complex heterocycles. These reactions underscore the versatility of benzofuran derivatives in constructing pharmacologically relevant structures S. M. Allin, W. Bowman, M. Elsegood, V. McKee, R. Karim, S. Rahman, 2005.

Antimicrobial Screening

Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates

Kumari et al. (2019) reported on the antimicrobial properties of benzofuran aryl ureas and carbamates. Their work provides a framework for developing new antimicrobial agents based on benzofuran scaffolds H. M. N. Kumari, Manjunath Harihara Mathada, Mahesh K. Kumar, K. Suda, K. Basavaraja, 2019.

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that compounds with similar structures can influence various biochemical pathways, including those involving conjugated dienes .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action .

Properties

IUPAC Name |

ethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO4/c1-5-20-17(19)16-11(4)22-14-9-13(18)15(8-12(14)16)21-7-6-10(2)3/h6,8-9H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABAUWQWQUWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=C(C)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)

![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)